molecular formula C46H63ClN4O17S3 B10801041 sulfo-SPDB-DM4

sulfo-SPDB-DM4

Cat. No.: B10801041
M. Wt: 1075.7 g/mol
InChI Key: ACJLJPQSHWOFQD-KRXLDPNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-SPDB-DM4 is a drug-linker conjugate integral to antibody-drug conjugates (ADCs), combining the cytotoxic maytansinoid payload DM4 with a hydrophilic sulfonated linker. The DM4 payload is a thiol-containing maytansinoid analog that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis . The sulfo-SPDB linker introduces a sulfonate group, enhancing hydrophilicity and stability while enabling controlled payload release in intracellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-SPDB-DM4 involves the conjugation of the sulfo-SPDB linker to the DM4 payload. The sulfo-SPDB linker is synthesized by reacting 1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid with DM4, which is a derivative of maytansine. The reaction typically occurs under mild conditions, with the formation of a disulfide bond between the linker and the payload .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis of the linker and payload, followed by their conjugation. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sulfo-SPDB-DM4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free DM4 payload and various derivatives of the sulfo-SPDB linker .

Scientific Research Applications

Case Studies and Research Findings

  • Mirvetuximab Soravtansine (IMGN853) :
    • Target : Folate receptor alpha (FRα) expressed in ovarian cancer.
    • Efficacy : Clinical trials demonstrated significant tumor regressions at doses of 2.5 and 5 mg/kg in patient-derived xenograft models, indicating strong antitumor activity when using the sulfo-SPDB-DM4 linker .
    • Development Status : Currently in Phase 1 clinical trials, showing promise for patients with platinum-resistant ovarian cancer .
  • Trisulfide Bond Impact on ADC Properties :
    • A study investigated how varying levels of trisulfide bonds in antibodies affect ADC properties when conjugated with this compound. It was found that higher levels of trisulfide bonds led to increased drug-to-antibody ratios (DAR) and enhanced fragmentation levels, suggesting that these bonds can influence the stability and efficacy of the conjugates .
  • Comparative Efficacy Studies :
    • Research comparing this compound with other linkers showed that ADCs utilizing this linker exhibited superior activity against various cancer models. For instance, this compound demonstrated improved potency against multidrug-resistant cancer cells compared to traditional linkers .

Data Table: Summary of Key Applications

ADC Name Target Payload Clinical Status Key Findings
Mirvetuximab SoravtansineFolate receptor alpha (FRα)DM4Phase 1Significant tumor regression in preclinical models
SAR566658CA6DM4Phase 1Effective against CA6-positive solid tumors
HKT288Cadherin-6DM4PreclinicalElicited regressions in xenograft models
MORAb-202FRA-positive tumorsDM4PreclinicalDemonstrated efficacy in human tumor-cell line models

Mechanism of Action

The mechanism of action of sulfo-SPDB-DM4 involves the targeted delivery of the DM4 payload to cancer cells. The sulfo-SPDB linker facilitates the attachment of DM4 to an antibody that specifically binds to a tumor-associated antigen. Upon binding to the antigen, the ADC is internalized by the cancer cell, and the disulfide bond in the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₄₆H₆₃ClN₄O₁₇S₃ (MW: 1075.66 g/mol) .
  • Mechanism : DM4 disrupts microtubule dynamics, while the sulfo-SPDB linker improves solubility and reduces aggregation .
  • Applications : Used in ADCs targeting folate receptor-α (FRα), cadherin-6 (CDH6), and other tumor-associated antigens .

Sulfo-SPDB-DM4 vs. SPDB-DM4

SPDB-DM4 shares the same DM4 payload but lacks the sulfonate group.

Parameter This compound SPDB-DM4 References
Hydrophilicity High (due to sulfonate group) Moderate
MDR1-Positive Tumors Superior activity in MDR models Reduced efficacy in MDR models
Bystander Effect Enhanced (via S-methyl-DM4 diffusion) Limited
Stability Improved solubility and reduced aggregation Prone to aggregation in aqueous solutions

Key Findings :

  • In FRα-expressing MDR ovarian cancer models, this compound demonstrated 2–3× higher tumor growth inhibition than SPDB-DM4 .
  • The sulfonate group facilitates lysosomal processing, increasing payload release efficiency .

This compound vs. SMCC-DM1

SMCC-DM1 employs a non-cleavable linker (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the DM1 payload.

Parameter This compound SMCC-DM1 References
Linker Type Cleavable (disulfide with sulfonate) Non-cleavable (thioether)
Payload Release Reductive cleavage in lysosomes Proteolytic degradation of antibody
MDR1 Activity Effective in MDR1-positive tumors Limited by lysosomal retention
DAR ~3.5 ~3.4

Key Findings :

  • In COLO 205 colon cancer cells, this compound generated 50% more cytotoxic catabolites than SMCC-DM1 .
  • SMCC-DM1’s non-cleavable linker reduces bystander killing but improves plasma stability .

This compound vs. PEG4Mal

PEG4Mal is a polyethylene glycol (PEG)-based hydrophilic linker used in ADCs.

Parameter This compound PEG4Mal References
Hydrophilicity Source Sulfonate group PEG backbone
Payload DM4 Varied (e.g., MMAE, DM1)
MDR1 Activity Effective in MDR1-positive tumors Similar efficacy in MDR models
Pharmacokinetics Faster clearance due to sulfonate Prolonged half-life due to PEG

Key Findings :

  • Both linkers counteract MDR1-mediated resistance, but This compound has higher tumor penetration due to smaller molecular size .

Data Tables

Table 1: Efficacy in Preclinical Models

ADC Format Tumor Model Efficacy (TGI%) MDR Status Reference
This compound (IMGN853) Ovarian cancer (FRα+) 85% MDR-positive
SPDB-DM4 Ovarian cancer (FRα+) 45% MDR-positive
SMCC-DM1 HER2+ breast cancer 60% Non-MDR

Table 2: Structural and Functional Comparison

Compound Linker Type Hydrophilicity Bystander Effect Clinical Stage
This compound Cleavable (disulfide) High Yes Phase III (IMGN853)
SPDB-DM4 Cleavable (disulfide) Moderate Limited Preclinical
SMCC-DM1 Non-cleavable Low No Approved (T-DM1)

Biological Activity

Sulfo-SPDB-DM4 is a compound that plays a crucial role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound consists of a sulfonated version of the SPDB linker, which is covalently bonded to DM4, a potent microtubule inhibitor derived from maytansine. The unique properties of this compound facilitate selective targeting of cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

The biological activity of this compound is primarily attributed to its mechanism of action in delivering DM4 selectively to cancerous cells. Once internalized by target cells, the disulfide bond between the linker and DM4 is cleaved, releasing DM4 within the lysosomal compartment. This release allows DM4 to bind to tubulin, inhibiting microtubule polymerization, which is essential for cell division. The resultant effect is the induction of apoptosis in rapidly dividing cancer cells while sparing normal cells, thereby reducing side effects commonly associated with traditional chemotherapeutics .

Synthesis and Properties

The synthesis of this compound involves several key steps that ensure the preservation of both the linker and the antibody's structural integrity during conjugation. The compound exhibits distinct advantages over other linkers used in ADCs due to its cleavable nature, allowing for targeted release within cancer cells. Below is a comparison table highlighting various linkers and their features:

Compound Name Structure Type Unique Features
SPDB-DM1Non-sulfonated linkerUtilizes DM1 as a payload; less soluble than DM4
SMCC-DM1Non-cleavable linkerMore stable; releases payload only after full degradation
Sulfo-SMCC-DM4Non-cleavable linkerEnhanced stability; potential for broader toxicity
Maleimide-DM1Thiol-reactive linkerReacts with cysteine residues; different release mechanism
This compound Cleavable linker Releases DM4 specifically within target cells; balances potency and safety

This table illustrates how this compound stands out due to its ability to selectively release DM4 within target cells, providing an effective approach in oncology research and treatment strategies .

Study on Trisulfide Modification

A significant study investigated the impact of trisulfide modification on antibodies conjugated with DM4 through sulfo-SPDB. The study analyzed various lots of antibodies with differing levels of trisulfide bonds. It was found that higher levels of trisulfide bonds correlated with an increased drug-to-antibody ratio (DAR), enhancing the overall potency of the ADCs. The analysis indicated that this modification could potentially improve therapeutic outcomes in ADC formulations .

Efficacy Against Cancer Cell Lines

In preclinical studies, ADCs utilizing this compound demonstrated enhanced potency against multidrug-resistant cell lines compared to other linkers. For instance, the mirvetuximab soravtansine (M9346A-sSPDB-DM4) conjugate exhibited potent anti-tumor activity against folate receptor-α-expressing tumors, highlighting the effectiveness of this linker in delivering cytotoxic agents .

Comparative Analysis with Other ADCs

A comparative analysis between this compound and other ADC formulations revealed that ADCs using sulfo-SPDB exhibited superior efficacy in various lymphoma models. The huB4-DGN462 ADC linked via sulfo-SPDB showed over 30 times more potency than its counterparts, emphasizing the importance of linker choice in developing effective cancer therapies .

Q & A

Basic Research Questions

Q. What is the structural composition of sulfo-SPDB-DM4, and how does it function within antibody-drug conjugates (ADCs)?

  • Answer: this compound consists of a hydrophilic sulfo-SPDB linker covalently bonded to DM4, a thiol-containing maytansinoid payload. The linker enables stable conjugation to monoclonal antibodies via sulfhydryl groups, while DM4 acts as a potent antitubulin agent. This architecture allows targeted delivery to tumor cells, where intracellular cleavage releases DM4 to disrupt microtubule dynamics .

Q. Why is the sulfo-SPDB linker preferred over non-sulfonated alternatives in ADC design?

  • Answer: The sulfonation of the SPDB linker increases hydrophilicity, reducing aggregation and improving solubility during ADC formulation. This modification enhances pharmacokinetic stability and mitigates nonspecific uptake in healthy tissues. Comparative studies in multidrug-resistant (MDR) tumor models demonstrate that this compound outperforms hydrophobic linkers like SPDB-DM4 in MDR1-positive tumors due to reduced efflux via P-glycoprotein transporters .

Q. What in vitro assays are critical for validating the cytotoxic activity of this compound-based ADCs?

  • Answer: Researchers should employ:

  • Cell viability assays (e.g., MTT or ATP-luminescence) to quantify IC50 values in target-expressing cell lines.
  • Lysosomal cleavage assays using cathepsin B or glutathione to confirm linker stability and payload release kinetics.
  • Flow cytometry to verify antigen-specific internalization of the ADC.
    These steps ensure mechanistic validation and reproducibility .

Advanced Research Questions

Q. How does the hydrophilic sulfo-SPDB linker improve ADC efficacy in multidrug-resistant (MDR) tumors?

  • Answer: In MDR models, this compound resists P-glycoprotein-mediated efflux due to its hydrophilicity, enabling prolonged intracellular retention of DM4. This contrasts with hydrophobic linkers like SPDB-DM4, which are rapidly expelled. Studies in folate receptor-α-expressing tumors showed this compound achieved >50% tumor regression in MDR-positive xenografts, whereas SPDB-DM4 was ineffective .

Q. What experimental models best capture the bystander killing effect of this compound-based ADCs?

  • Answer: Co-culture systems combining antigen-positive and antigen-negative cells are optimal. For example, mixing HER2-positive (SK-BR-3) and HER2-negative (MCF-7) cells in vitro can quantify bystander cytotoxicity via released DM4 diffusion. In vivo, xenograft models with heterogeneous antigen expression validate this effect, though researchers must control for tumor stroma interactions that may alter payload distribution .

Q. How should researchers resolve contradictions in ADC potency across tumor microenvironments?

  • Answer: Contradictions often arise from variations in lysosomal enzyme activity, pH, or glutathione levels. To address this:

  • Stratify data by tumor subtype and microenvironment biomarkers (e.g., cathepsin B expression).
  • Use imaging mass spectrometry to map intratumoral DM4 distribution.
  • Compare in vitro 3D spheroid models with in vivo data to identify microenvironment-specific resistance mechanisms .

Q. What strategies optimize the therapeutic index of this compound-based ADCs in preclinical development?

  • Answer: Key strategies include:

  • Dose fractionation studies to balance efficacy and toxicity.
  • Linker-payload stability profiling in serum and lysosomal matrices.
  • Toxicokinetic assessments of free DM4 levels in plasma to predict off-target effects.
    These steps align with FDA guidelines for ADC IND applications .

Q. Methodological Guidance

Q. How should researchers design studies to compare this compound with other linkers (e.g., PEG4Mal)?

  • Answer: Utilize head-to-head in vivo efficacy studies in isogenic MDR1-transfected vs. parental tumor models. Measure:

  • Tumor growth inhibition (TGI) and time-to-progression.
  • Plasma pharmacokinetics of conjugated vs. free DM4.
  • Immunohistochemistry for apoptosis (cleaved caspase-3) and mitotic arrest (phospho-histone H3).
    Statistical analysis should account for inter-model variability using mixed-effects models .

Q. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?

  • Answer: Store lyophilized powder at -20°C and reconstituted solutions at -80°C (stable for 6 months). Avoid freeze-thaw cycles, and confirm conjugate integrity post-reconstitution via LC-MS or SDS-PAGE. Document lot-specific solubility in PBS or DMSO to prevent aggregation during in vivo dosing .

Q. How can computational modeling enhance the rational design of this compound-based ADCs?

  • Answer: Molecular dynamics simulations predict linker flexibility and antibody conjugation efficiency. Quantitative structure-activity relationship (QSAR) models correlate sulfo-SPDB hydrophilicity with MDR1 inhibition. These tools guide iterative optimization of linker-payload combinations before synthesis .

Properties

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJLJPQSHWOFQD-KRXLDPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.